molecular formula C16H12N2O2 B8413368 Phenyl isoquinolin-5-ylcarbamate

Phenyl isoquinolin-5-ylcarbamate

Cat. No.: B8413368
M. Wt: 264.28 g/mol
InChI Key: LYFSVAKNESEZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl isoquinolin-5-ylcarbamate is a carbamate derivative featuring an isoquinoline scaffold linked to a phenyl group via a carbamate bridge. Carbamates are of significant interest in medicinal and organic chemistry due to their stability, bioactivity, and utility as intermediates in drug synthesis . For instance, describes the synthesis of structurally related carbamates, such as 5-((2-aminothiazol-5-yl)(4-nitrophenyl)carbamate derivatives, which share functional group similarities and provide a basis for comparative analysis.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

phenyl N-isoquinolin-5-ylcarbamate

InChI

InChI=1S/C16H12N2O2/c19-16(20-13-6-2-1-3-7-13)18-15-8-4-5-12-11-17-10-9-14(12)15/h1-11H,(H,18,19)

InChI Key

LYFSVAKNESEZCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in 4-nitrophenyl) increase melting points and deshield aromatic protons (δ 8.25 ppm) due to resonance effects .
  • Electron-donating groups (e.g., OH in 4-hydroxyphenyl) lower melting points and shield adjacent carbons (δ 156.8 ppm for C-OH) .
  • Halogen substituents (e.g., F in 4-fluorophenyl) exhibit distinct 13C shifts (δ 162.3 ppm for C-F), useful for structural elucidation .

Analytical Methodologies

While the evidence primarily focuses on phenylephrine hydrochloride (PE), the spectrophotometric and chromatographic techniques described are applicable to carbamate analysis:

Spectrophotometric Methods

  • Azo dye coupling: Diazotized 2-aminobenzothiazole forms stable dyes with aromatic amines under alkaline conditions (λmax = 510 nm, ε = 6.620 × 10³ L·mol⁻¹·cm⁻¹). This method, validated for PE , could be adapted for carbamates with free amino or hydroxyl groups.

Chromatographic Methods

  • HPLC : Reverse-phase HPLC with UV detection (e.g., 220–280 nm) is effective for separating carbamates from complex matrices, as demonstrated for PE in multi-component formulations .
  • CE vs. HPLC : Capillary electrophoresis (CE) offers comparable precision to HPLC for dissolutions tests but requires optimization of buffer pH for carbamate stability .

Stability and Reactivity

  • Alkaline stability: Carbamate derivatives are sensitive to strong bases, as seen in PE studies where NaOH (2N) was required for azo dye formation .
  • Thermal stability : High melting points (e.g., 206–208°C for 4-nitrophenyl derivatives) indicate robust thermal stability, likely due to extended conjugation and intermolecular hydrogen bonding .

Research Findings and Implications

  • Synthetic efficiency: The catalyst-free, aqueous ethanol-mediated synthesis of carbamates () achieves high yields (75–92%) without chromatographic purification, offering a scalable route for phenyl isoquinolin-5-ylcarbamate analogs .
  • Analytical validation : Spectrophotometric methods for PE show <3.09% RSD and >99% accuracy , providing a benchmark for validating carbamate assays.

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